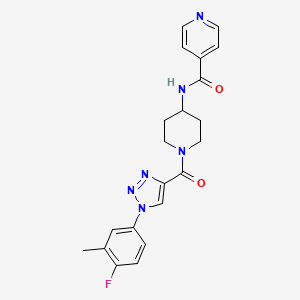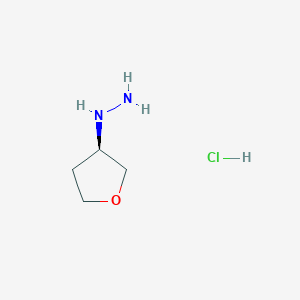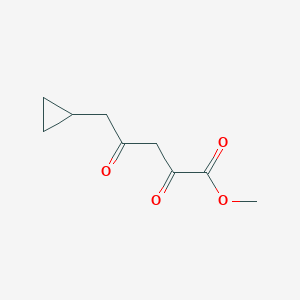
Methyl 5-cyclopropyl-2,4-dioxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-cyclopropyl-2,4-dioxopentanoate” is a chemical compound with the CAS Number: 2375261-17-7 . It has a molecular weight of 184.19 . It is available in powder form .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C9H12O4/c1-13-9(12)8(11)5-7(10)4-6-2-3-6/h6H,2-5H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación
Selective Oxidation of Hydrocarbons
Methyl(trifluoromethyl)dioxirane has been utilized for the direct oxyfunctionalization of hydrocarbons bearing cyclopropyl moieties. This process demonstrates the potential for selective oxidation in complex molecular structures, highlighting the significance of the cyclopropyl group's orientation relative to proximal C-H bonds undergoing oxidation (D’Accolti et al., 2003).
Enantiodivergent Synthesis
The reaction of phenylglycinol with methyl 5-oxopentanoate has been shown to yield enantiopure trans-3,4-substituted piperidines. This enantiodivergent synthesis method is critical for producing compounds like the antidepressant paroxetine, demonstrating the utility of methyl 5-oxopentanoate derivatives in synthesizing complex organic molecules (Amat et al., 2000).
S-Adenosylmethionine (SAM) Utilization
SAM, known for being a major biological methyl donor, also contributes methylene groups in the synthesis of cyclopropyl fatty acids. This underlines the diverse roles of SAM in biochemical processes, including its participation in reactions involving methyl 5-cyclopropyl-2,4-dioxopentanoate derivatives (Fontecave et al., 2004).
Ring Cleavage and Synthesis of Derivatives
The ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates has been employed to produce methyl 4-oxobutanoates in high yields, showcasing a method for generating beta-formyl esters and highlighting the flexibility in synthesizing derivatives of this compound (Kunz et al., 1990).
Inhibitors of Mycolic Acid Biosynthesis
Derivatives of this compound have been synthesized as possible inhibitors of mycolic acid biosynthesis in mycobacteria. This research provides insights into developing new therapeutic strategies against mycobacterial infections (Hartmann et al., 1994).
Safety and Hazards
The safety information for “Methyl 5-cyclopropyl-2,4-dioxopentanoate” includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. The compound also has several precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent safety precautions that should be taken when handling the compound.
Mecanismo De Acción
Biochemical Pathways
The presence of a cyclopropyl group in its structure suggests that it may be involved in cyclopropane biosynthesis . This process involves the formation of cyclopropane rings, which are common structural motifs in many natural products and are often essential for biological activity .
Pharmacokinetics
Its molecular weight (18419) suggests that it may have good bioavailability, as compounds with molecular weights below 500 are generally well-absorbed .
Propiedades
IUPAC Name |
methyl 5-cyclopropyl-2,4-dioxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)8(11)5-7(10)4-6-2-3-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWLUPRKQXYDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)CC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2375261-17-7 |
Source


|
| Record name | methyl 5-cyclopropyl-2,4-dioxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2916023.png)
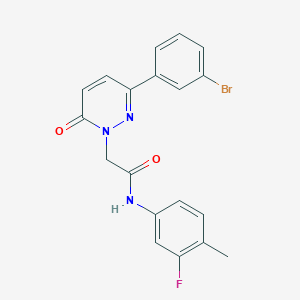
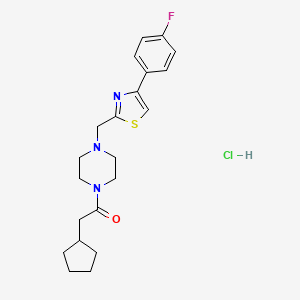

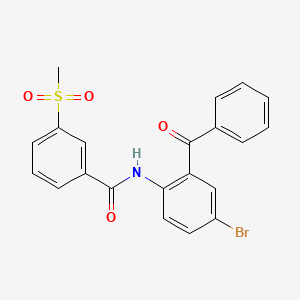
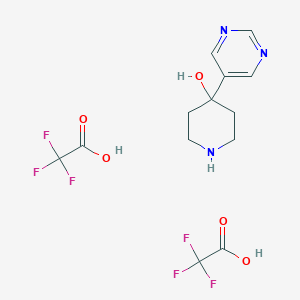
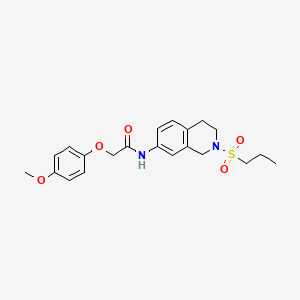


![methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2916038.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide](/img/structure/B2916039.png)
![1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916040.png)
